L-Galactose, 6-deoxy-2-O-methyl-

Description

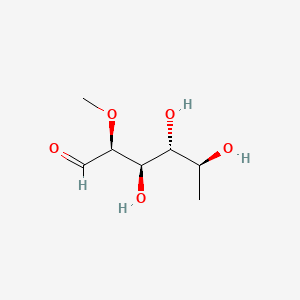

6-Deoxy-2-O-methyl-α-L-galactopyranose (C₇H₁₄O₅) is a modified monosaccharide derived from L-galactose. Its structure features two key alterations: (1) a methyl group at the 2-O position and (2) deoxygenation at the 6th carbon (removal of the hydroxyl group) . This compound is stereochemically distinct, with five defined stereocenters, and shares a backbone with L-galactose but diverges in functional group modifications.

Properties

CAS No. |

34299-00-8 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2S,3R,4R,5S)-3,4,5-trihydroxy-2-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m0/s1 |

InChI Key |

VCUILRLOJMHSMR-WNJXEPBRSA-N |

SMILES |

CC(C(C(C(C=O)OC)O)O)O |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C=O)OC)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)OC)O)O)O |

Synonyms |

2-O-methylfucose |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

The structural modifications of 6-deoxy-2-O-methyl-L-galactose distinguish it from related hexoses and deoxy sugars (Table 1).

Table 1: Structural and Molecular Features of Related Compounds

Key Observations :

- L-Fucose, a 6-deoxy derivative, lacks the 2-O-methyl group but is critical in mammalian glycan signaling .

6-Deoxy-2-O-methyl-L-Galactose

While its biosynthetic pathway remains uncharacterized, highlights synthetic routes to deoxy-L-galactose derivatives (e.g., 3-deoxy-L-galactose) from L-galactono-1,4-lactone.

L-Fucose Metabolism

In Bacteroides vulgatus, L-fucose is metabolized via a novel pathway initiated by the enzyme Bvu0219, which oxidizes L-galactose to L-galactono-1,5-lactone with high efficiency (kcat/Km = 2 × 10⁵ M⁻¹s⁻¹). However, L-fucose is a poor substrate for this enzyme, indicating strict substrate specificity for the 6-hydroxyl group .

Enzymatic Interactions and Substrate Specificity

Table 2: Enzymatic Efficiency of Bvu0219 with Substrates

| Substrate | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency vs. L-Galactose |

|---|---|---|

| L-Galactose | 2 × 10⁵ | 100% |

| L-Fucose | < 2 × 10² | < 0.1% |

| L-Glucose | ~2 × 10² | ~0.1% |

Insights :

- The 6-deoxy modification in L-fucose drastically reduces enzymatic efficiency, highlighting the importance of the 6-hydroxyl group in Bvu0219 catalysis .

- The 2-O-methyl group in 6-deoxy-2-O-methyl-L-galactose may further impede enzyme binding due to steric hindrance, though experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.